molecular formula C27H30N2O5S B492799 N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690245-76-2

N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide

Cat. No. B492799
CAS RN: 690245-76-2
M. Wt: 494.6g/mol
InChI Key: RRWOJNASDSQGGI-UHFFFAOYSA-N
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Description

This compound is a Sigma receptor (SR) subtype ligand . SR subtypes 1 (Sig-1R) and 2 (Sig-2R) are known to be present primarily in the central nervous system and the peripheral tissues . The Sig-2R is known to be overexpressed in various malignant tumors and is believed to promote cell proliferation, indicating that these receptors may play a role in the development of some cancers .


Synthesis Analysis

In an effort to develop a ligand with high specificity for Sig-2R, a series of 18F-labeled benzamide analogs were synthesized . Among the various compounds tested, N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide was determined to be most suitable for the detection of solid tumors expressing Sig-2R .

Future Directions

Several clinical trials have been approved by the United States Food and Drug Administration for the evaluation of drugs that target the Sig-2R for the imaging and treatment of different clinical conditions . In addition, Sig-2R ligands have been used in preclinical studies to chemosensitize tumors to low doses of anti-cancer drugs that are otherwise toxic when given at high doses to animals bearing mammalian cell line tumors .

properties

IUPAC Name

N-[[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O5S/c1-18-5-6-19(2)26(13-18)35(31,32)28-16-20-7-9-21(10-8-20)27(30)29-12-11-22-14-24(33-3)25(34-4)15-23(22)17-29/h5-10,13-15,28H,11-12,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWOJNASDSQGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide

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